Scientific Field: Biomedical Sciences
Summary of Application: Crotamiton and its derivative JM03 have been found to extend the lifespan and improve the resistance to oxidative and hypertonic stress in the nematode Caenorhabditis elegans.
Methods of Application: The researchers screened a library of marketed drugs for their ability to extend the lifespan of C. elegans.
Results: JM03, a derivative of crotamiton, showed better activity in terms of lifespan-extension and stress resistance than crotamiton itself. It was found that JM03 extended the lifespan of C. elegans through osmotic avoidance abnormal-9 (OSM-9).
Scientific Field: Environmental Sciences
Summary of Application: A composite sheet consisting of titanium dioxide (TiO2) and zeolite has been used to remove crotamiton from reverse osmosis concentrate.
Methods of Application: The composite sheet was used to adsorb crotamiton from reverse osmosis concentrate.
Results: The composite sheet showed excellent performance for crotamiton adsorption without obvious inhibition by other components in the RO concentrate.
Scientific Field: Dermatology
Summary of Application: Crotamiton is used topically for the treatment of scabies caused by the mite Sarcoptes scabiei, for other mite infestations, head lice infestations, and for the symptomatic treatment of pruritus.
Methods of Application: Crotamiton is applied topically to the affected area.
Results: Crotamiton has been found to be effective in treating scabies and pruritus.
Scientific Field: Dermatology
Summary of Application: Crotamiton has been compared with other topical scabicides such as permethrin and sulfur ointment for the treatment of scabies.
Methods of Application: The study involved the application of these scabicides to patients with diagnosed scabies.
Results: Permethrin was found to be more effective than crotamiton, as it is both miticidal and ovicidal.
Summary of Application: Apart from treating scabies, Crotamiton has also been found to suppress non-scabietic itching in mice.
Methods of Application: The study involved the application of Crotamiton to mice experiencing non-scabietic itching.
Results: The study found that Crotamiton effectively suppressed non-scabietic itching in mice.
Summary of Application: Crotamiton has been used in studies to investigate the photocatalytic decomposition of pharmaceuticals and personal care products (PPCPs) in water.
Methods of Application: The study involved the use of titanium dioxide (TiO2) as a photocatalyst under UV light to decompose crotamiton in water.
Results: The study found that crotamiton could be effectively decomposed by TiO2 under UV light.
Summary of Application: A derivative of crotamiton, JM03, has been found to extend the lifespan and improve the resistance to oxidative and hypertonic stress in the nematode Caenorhabditis elegans.
Methods of Application: The researchers replaced the ortho-methyl of crotamiton with ortho-fluoro to obtain JM03. They then tested its effects on the lifespan and stress resistance of C.
Results: JM03 showed better activity in terms of lifespan-extension and stress resistance than crotamiton itself. It was found that JM03 extended the lifespan of C.
Crotamiton is a chemical compound classified as a topical scabicidal and antipruritic agent. It is primarily used to treat scabies, a skin infestation caused by mites, and to alleviate itching associated with various skin conditions. Crotamiton is typically available in cream or lotion form, appearing as a colorless to slightly yellowish oil with a faint amine-like odor. Its chemical formula is , and it has a molecular weight of approximately 203.28 g/mol .
The compound operates through a mechanism that is not entirely understood but is believed to involve the production of a cooling effect as it evaporates from the skin, which distracts the body from itching sensations. This cooling effect also contributes to its efficacy in treating sunburn .
Crotamiton exhibits notable biological activity against scabies mites and has demonstrated antipruritic properties. Research indicates that it inhibits histamine-induced calcium influx in human embryonic kidney cells, which express histamine receptors. This inhibition suggests that crotamiton may effectively block pathways associated with itching, making it useful for treating both scabies-related and non-scabies-related pruritus .
In animal studies, crotamiton has shown significant suppression of scratching behavior induced by histamine and chloroquine, further supporting its potential as a general anti-pruritic agent . The compound also interacts with transient receptor potential channels, including TRPV1 and TRPV4, which are involved in pain and itch signaling pathways .
Crotamiton can be synthesized through various organic chemistry methods. A common synthetic route involves the condensation of 2-methylphenylamine with but-2-enoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired amide product while eliminating hydrochloric acid as a byproduct.
Alternative methods may include variations in starting materials or reaction conditions to optimize yield or purity.
Crotamiton is primarily applied in dermatology for:
Additionally, due to its cooling effect upon evaporation, it may be used in formulations aimed at providing symptomatic relief for other dermatological conditions.
Crotamiton interacts with several biological pathways and receptors:
Studies suggest that while crotamiton is effective against histamine-induced itching, its effects on other pathways (like serotonin-mediated pathways) require further investigation to fully understand its mechanisms of action .
Several compounds share similarities with crotamiton in terms of their applications or mechanisms:
Compound Name | Mechanism of Action | Primary Use | Unique Features |
---|---|---|---|
Permethrin | Disrupts nerve function in insects | Scabicide | More potent against scabies mites |
Benzyl Benzoate | Acts as an insecticide | Scabicide | Often used in combination therapies |
Lindane | Neurotoxic effects on parasites | Scabicide | Has been restricted due to toxicity |
Ivermectin | Paralysis of parasites | Antiparasitic | Broad-spectrum antiparasitic agent |
Crotamiton's uniqueness lies in its dual action as both a scabicide and an antipruritic agent while producing a cooling effect that aids in symptom relief without causing additional irritation .
The traditional synthesis of crotamiton (N-ethyl-N-(2-methylphenyl)-2-butenamide) primarily relies on ortho-toluidine and its derivatives as starting materials [1] [2] [3]. The conventional synthetic approach involves a two-step process that has been the foundation of industrial production for decades.
The classical method for crotamiton synthesis was first documented in the pharmaceutical literature in 1991 [1]. This approach utilizes ortho-toluidine (2-methylaniline) as the starting material through a sequential reaction process. The synthesis involves the initial formation of N-ethyl-o-toluidine, followed by acylation with crotonic acid derivatives [1] [3].
The primary synthetic route proceeds through the following key steps:
The industrial synthesis employs crotonyl chloride as the acylating agent, which reacts with N-ethyl-o-toluidine under controlled conditions [4]. The reaction mechanism involves nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of crotonyl chloride, followed by elimination of hydrogen chloride.
A specific industrial procedure describes the addition of 10.5 parts of crotonyl chloride to 27 parts of N-ethyl-o-toluidine while maintaining temperature control between 130-140°C [4]. The reaction mixture is then processed through extraction with ether or similar water-immiscible solvents, followed by successive washing with hydrochloric acid, alkali solution, and water [4].
An alternative classical approach involves the use of triethyl orthoformate with ortho-toluidine to generate the intermediate N-ethyl-N-formyl-o-toluidine, which subsequently reacts with butenoyl chloride [1]. This method achieved yields of 83.1% and 85.8% for the first and second steps respectively [1]. However, this approach has limitations due to the large quantities of triethyl orthoformate required and the need for removal of the N-formyl group in the subsequent step [1].
The classical synthesis requires careful control of reaction parameters to achieve optimal yields and purity. Temperature control is critical, with the exothermic reaction between crotonyl chloride and N-ethyl-o-toluidine requiring monitoring to prevent overheating [4]. The use of acid-combining agents such as potassium carbonate in solvents like acetone can improve reaction efficiency and reduce side reactions [4].
Product isolation typically involves vacuum distillation, with crotamiton boiling at 153-155°C under 13 mmHg pressure [4]. The final product appears as a slightly yellowish oil with characteristic physicochemical properties [4].
Modern synthetic methodologies have evolved to incorporate catalytic approaches that improve selectivity, efficiency, and environmental sustainability in crotamiton production. These advanced techniques focus on achieving high trans-selectivity while minimizing side reactions and waste generation.
Recent developments in catalytic amidation have highlighted the effectiveness of boron-based catalysts for direct amide bond formation [5] [6] [7]. Tris(pentafluorophenyl)borane B(C₆F₅)₃·H₂O has emerged as a highly effective catalyst for dehydrative amidation of carboxylic acids and amines [6]. This protocol demonstrates applicability across a wide range of substrates, including aromatic and aliphatic amines and acids, resulting in amides with yields up to 92% [6].
The mechanism involves Lewis acid activation of the carboxylic acid carbonyl, facilitating nucleophilic attack by the amine substrate. The water molecule associated with the borane catalyst plays a crucial role in the catalytic cycle, promoting proton transfer and product formation [6].
(2-(thiophen-2-ylmethyl)phenyl)boronic acid has been developed as a highly active bench-stable catalyst for direct amide bond synthesis between carboxylic acids and amines [5]. This catalyst demonstrates exceptional performance at room temperature for a large range of substrates, with slightly higher temperatures required only for challenging substrates [5].
The methodology shows broad substrate scope, successfully coupling aliphatic, α-hydroxyl, aromatic, and heteroaromatic acids with primary, secondary, heterocyclic, and functionalized amines [5]. Notably, N-Boc-protected amino acids were successfully coupled in good yields with minimal racemization, demonstrating the gentleness of this catalytic approach [5].
Advanced borate ester catalysts have been developed to address challenging amidation reactions involving coordinating substrates [7]. These catalysts show high reactivity with a range of difficult carboxylic acid/amine pairs, enabling catalytic amidation reactions to be achieved effectively with industrially relevant compounds [7].
Significant advances have been made in transition-metal-free transamidation reactions that operate under mild conditions [8] [9]. These methods employ highly selective acyl cleavage with non-nucleophilic amines at room temperature, offering operationally simple and environmentally friendly alternatives to traditional metal-catalyzed protocols [8].
The approach demonstrates broad applicability for the synthesis of valuable amides in high yields, with the practical value highlighted by successful gram-scale implementations [8]. The method operates under exceedingly mild conditions, making it attractive for industrial applications where harsh conditions or expensive metal catalysts are undesirable [8].
Carbon-14 labeling of crotamiton represents a critical methodology for pharmaceutical research, metabolic studies, and regulatory compliance. The incorporation of ¹⁴C isotopes into crotamiton molecules enables detailed tracking of drug metabolism, distribution, and elimination pathways.
The selection of appropriate labeling positions in crotamiton requires careful consideration of metabolic stability and regulatory requirements [10]. ¹⁴C labels are typically positioned at sites that facilitate elucidation of metabolic and transformation pathways while providing stable tracking throughout biological systems [10].
For crotamiton, strategic labeling positions include:
Custom synthesis of ¹⁴C-labeled crotamiton typically involves modification of the classical synthetic routes to incorporate radioactive precursors [11]. The process requires specialized radiochemical synthesis techniques and adherence to strict safety protocols for handling radioactive materials [11].
The synthesis generally follows these principles:
Advanced analytical techniques have been developed for detecting and quantifying ¹⁴C in biological samples [12] [13]. Accelerator mass spectrometry represents the most sensitive method available for ¹⁴C detection, enabling analysis of extremely low concentrations of labeled compounds [12].
Liquid scintillation counting remains a standard technique for ¹⁴C quantification, offering reliable and quantitative analysis for regulatory studies [14]. Recent developments include rapid analysis methods for ¹⁴C specific activity determination, reducing analysis time to approximately ten minutes compared to traditional methods [13].
¹⁴C-labeled crotamiton enables comprehensive pharmacokinetic studies including:
The long half-life of ¹⁴C (5,730 years) ensures that labeled compounds remain stable and detectable throughout extended study periods [15]. This stability is particularly important for chronic toxicity studies and long-term metabolic investigations [15].
The implementation of green chemistry principles in crotamiton manufacturing represents a significant advancement toward sustainable pharmaceutical production. These approaches focus on waste reduction, energy efficiency, and the use of environmentally benign materials and processes.
Traditional crotamiton synthesis relies heavily on organic solvents for reaction media and product purification [4]. Green chemistry alternatives have developed solvent-free methodologies that eliminate or significantly reduce solvent consumption [16].
Hot melt extrusion techniques represent a promising solvent-free approach where the drug precursors are heated to specific temperatures to enhance surface interactions without requiring solvents [17]. This method offers advantages including:
The transition from batch to continuous manufacturing represents a fundamental shift toward more sustainable production methods [18] [19]. Continuous manufacturing offers inherent Green Chemistry advantages including:
Prevention of Waste: Continuous processes eliminate intermediate storage and handling steps that generate waste streams [18]. The integration of individual continuous unit operations with process analytical technology enables real-time monitoring and control, preventing the formation of off-specification products [19].
Energy Efficiency: Continuous processes typically require less energy per unit of product due to:
Atom Economy: Continuous manufacturing enables better control of reaction stoichiometry and minimizes side reactions, leading to improved atom economy [18]. The constant monitoring and adjustment capabilities inherent in continuous systems allow for optimization of reaction conditions to maximize desired product formation.
The development of biocatalytic methods for crotamiton synthesis represents an emerging area of green chemistry innovation [16]. Engineered enzymes offer several advantages:
Recent advances in enzyme engineering have enabled the development of cytochrome P450 enzymes that perform enantioselective carbon-hydrogen amidation reactions with high turnover numbers [20]. These systems demonstrate unprecedented selectivity and efficiency in forming amide bonds under mild conditions.
Green chemistry approaches have explored alternative reaction media to replace traditional organic solvents:
Ionic Liquids: These solvents offer unique properties including negligible vapor pressure, thermal stability, and recyclability. Their tunable properties allow for optimization of reaction conditions while minimizing environmental impact [16].
Supercritical Fluids: Supercritical carbon dioxide provides an environmentally benign reaction medium with excellent mass transfer properties and easy product separation through pressure reduction [16].
Water-Based Systems: Development of water-compatible synthetic routes eliminates the need for organic solvents and reduces environmental impact. Specialized surfactants and phase-transfer catalysts enable efficient reactions in aqueous media [16].
Comprehensive waste minimization strategies have been developed for crotamiton production:
Catalyst Recovery and Recycling: Implementation of catalyst recovery systems enables reuse of expensive catalytic materials, reducing both cost and environmental impact [7]. Heterogeneous catalysts that can be easily separated and regenerated are particularly valuable for industrial applications.
By-product Utilization: Development of integrated processes that convert reaction by-products into valuable chemicals eliminates waste streams while creating additional revenue sources [16].
Closed-Loop Solvent Systems: Where solvents are necessary, closed-loop systems enable recovery, purification, and reuse of solvent materials, significantly reducing overall consumption and waste generation [16].
Irritant